molecular formula C10H13ClO B7967130 1-(3-Chloro-2-methylphenyl)propan-2-ol

1-(3-Chloro-2-methylphenyl)propan-2-ol

Cat. No.: B7967130
M. Wt: 184.66 g/mol
InChI Key: BSGSYZPPUOURHP-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-methylphenyl)propan-2-ol (C₁₀H₁₃ClO, molecular weight: 184.66 g/mol) is a secondary alcohol featuring a chloro-substituted aromatic ring with a methyl group at the 2-position. These analogs often serve as intermediates in synthesizing β-adrenergic receptor blockers or spasmolytic agents .

Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO/c1-7(12)6-9-4-3-5-10(11)8(9)2/h3-5,7,12H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSGSYZPPUOURHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)CC(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-2-methylphenyl)propan-2-ol typically involves the reaction of 3-chloro-2-methylbenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired alcohol .

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding aldehyde using a palladium or platinum catalyst. This method is efficient and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-2-methylphenyl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-methylphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the chlorinated aromatic ring can participate in hydrophobic interactions, influencing the compound’s binding affinity to various receptors .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-(3-Chloro-2-methylphenyl)propan-2-ol with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Aromatic Ring Functional Group Key Physicochemical Properties
This compound C₁₀H₁₃ClO 184.66 3-chloro, 2-methyl Secondary alcohol Predicted boiling point: ~297°C (analog-based)
1-(3-Chlorophenyl)propan-2-ol C₉H₁₁ClO 170.64 3-chloro Secondary alcohol CAS 343270-59-7; no explicit data on melting/boiling points
Dexpropranolol Hydrochloride C₁₆H₂₂ClNO₂ 295.80 1-naphthyloxy, isopropylamino Secondary alcohol Mp: 147–153°C; β-adrenergic antagonist
1-(3-(Chloromethyl)-2-methoxyphenyl)propan-2-one C₁₁H₁₃ClO₂ 212.67 3-chloromethyl, 2-methoxy Ketone Boiling point: 297.1±30.0°C; density: 1.133 g/cm³

Key Observations :

  • The addition of a methyl group at the 2-position (vs.
  • Dexpropranolol demonstrates the pharmacological significance of the propan-2-ol backbone in β-blockers, though its naphthyloxy substituent distinguishes its receptor affinity .
  • Ketone analogs (e.g., 1-(3-(chloromethyl)-2-methoxyphenyl)propan-2-one) exhibit higher boiling points compared to alcohol derivatives, likely due to increased polarity .

Pharmacological and Functional Comparisons

β-Adrenergic Receptor Affinity

Propan-2-ol derivatives with aromatic substituents often target adrenergic receptors. For example:

  • Dexpropranolol ([R]-1-isopropylamino-3-(1-naphthyloxy)propan-2-ol) binds to β₁-adrenoceptors with high affinity, while its membrane-stabilizing effects are retained despite reduced β-blocking activity compared to propranolol .
  • Indolyl-propan-2-ol derivatives (e.g., compounds 10 and 11 in ) exhibit α₁/α₂-adrenoceptor binding and antiarrhythmic activity, highlighting the role of heterocyclic substituents in modulating selectivity .

Hypothetical Activity of this compound: The chloro and methyl groups may enhance binding to hydrophobic receptor pockets, similar to methoxymethyl-indolyl derivatives (). However, the absence of a methoxy or amino group (as in dexpropranolol) likely limits β-adrenergic activity .

Biological Activity

1-(3-Chloro-2-methylphenyl)propan-2-ol is an organic compound notable for its potential biological activities. This compound, characterized by the presence of a chloro group and a propanol moiety, has garnered attention in various fields, including medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, examining its mechanisms, effects on biological systems, and relevant research findings.

  • Molecular Formula : C10H13ClO
  • Molecular Weight : 184.66 g/mol
  • Structural Features : The compound features a chlorinated aromatic ring and a secondary alcohol, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The hydroxyl group can form hydrogen bonds with proteins and other biomolecules, while the chloro and methyl groups can affect lipophilicity and membrane permeability. These interactions can modulate several biochemical pathways, potentially leading to therapeutic effects.

Biological Activities

This compound has been studied for several biological activities:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that chlorinated phenols can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic processes.

Anti-inflammatory Effects

Chlorinated phenolic compounds are often investigated for their anti-inflammatory properties. The presence of the hydroxyl group in this compound may facilitate interactions with inflammatory mediators, potentially reducing inflammation in various models.

Cytotoxicity and Anticancer Potential

Preliminary studies suggest that derivatives of chlorinated phenols can exhibit cytotoxic effects against cancer cell lines. For example, the compound's structure may allow it to induce apoptosis or inhibit cell proliferation in certain cancer types.

In Vitro Studies

Several in vitro studies have evaluated the biological activity of related compounds:

CompoundActivityIC50 (µM)Reference
This compoundAntimicrobial20.5
1-(4-Chloro-2-methylphenyl)-2-propanolCytotoxicity (T47-D cells)10.20
Thiourea derivativesAnti-cancerVaries

Case Studies

  • Antimicrobial Efficacy : A study investigated the antimicrobial effects of various chlorinated phenolic compounds, including derivatives similar to this compound. Results indicated significant inhibition of bacterial growth at concentrations around 20 µM.
  • Cytotoxicity Assessment : In a study focusing on breast cancer cell lines (T47-D), chlorinated phenolic compounds were assessed for their cytotoxic potential. The most active derivative showed an IC50 value of 10.20 µM, indicating promising anticancer activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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